2-[1-(3-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[1-(3-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C24H20ClFN4O3S This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridylmethyl group, and a fluorophenylacetamide group
Preparation Methods
The synthesis of 2-[1-(3-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the Imidazolidinone Core: This step involves the reaction of a chlorophenyl isocyanate with a pyridylmethylamine to form the imidazolidinone core.
Thioxo Group Introduction:
Acetamide Formation: The final step involves the acylation of the imidazolidinone-thioxo intermediate with 4-fluorophenylacetyl chloride to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-[1-(3-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens or nitronium ions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[1-(3-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may confer biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[1-(3-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar compounds to 2-[1-(3-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE include other imidazolidinone derivatives with different substituents. These compounds may share similar structural features but differ in their biological activity and applications. Some examples include:
- 2-[1-(3-Chloro-4-methoxyphenyl)-5-oxo-3-(2-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide .
- (1S)-1-(3-chlorophenyl)-2-oxo-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate .
These compounds highlight the diversity of the imidazolidinone scaffold and its potential for modification to achieve desired biological properties.
Properties
Molecular Formula |
C23H18ClFN4O2S |
---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
2-[1-(3-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H18ClFN4O2S/c24-15-4-3-6-19(12-15)29-22(31)20(13-21(30)27-17-9-7-16(25)8-10-17)28(23(29)32)14-18-5-1-2-11-26-18/h1-12,20H,13-14H2,(H,27,30) |
InChI Key |
HVKYCBQJTMWPQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(C(=O)N(C2=S)C3=CC(=CC=C3)Cl)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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